![molecular formula C20H23BrN2O4S B322827 N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B322827.png)
N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. The compound features a benzamide core substituted with a bromo and methoxy group, along with an azepan-1-ylsulfonylphenyl moiety. This unique structure imparts specific chemical and physical properties that make it of interest for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide typically involves multi-step organic reactions. One common approach includes the sulfonylation of 4-aminophenyl azepane with a sulfonyl chloride derivative, followed by coupling with 3-bromo-4-methoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of 3-hydroxy-4-methoxybenzamide derivatives.
Reduction: Formation of 3-methoxybenzamide derivatives.
Substitution: Formation of substituted benzamide derivatives depending on the nucleophile used.
科学的研究の応用
N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit the activity of certain kinases, leading to altered cell signaling and growth.
類似化合物との比較
Similar Compounds
- N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide
- N-[4-(azepan-1-ylsulfonyl)phenyl]-6-methylpyrimidin-4-amine
- N-[4-(azepan-1-ylsulfonyl)phenyl]-thiophene-2-sulfonamide
Uniqueness
N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the bromo and methoxy groups, along with the azepan-1-ylsulfonylphenyl moiety, differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
特性
分子式 |
C20H23BrN2O4S |
|---|---|
分子量 |
467.4 g/mol |
IUPAC名 |
N-[4-(azepan-1-ylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide |
InChI |
InChI=1S/C20H23BrN2O4S/c1-27-19-11-6-15(14-18(19)21)20(24)22-16-7-9-17(10-8-16)28(25,26)23-12-4-2-3-5-13-23/h6-11,14H,2-5,12-13H2,1H3,(H,22,24) |
InChIキー |
LRORHDVOLIUYEI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)Br |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


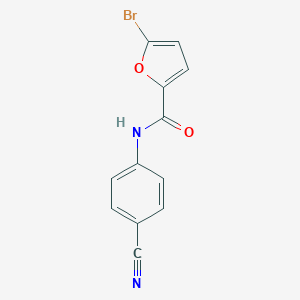
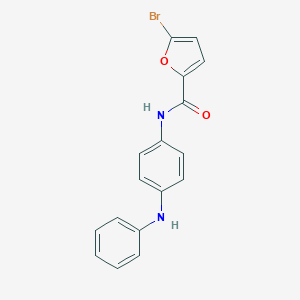
![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B322747.png)
![N-[(3-acetylphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B322749.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B322750.png)
![methyl 2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)benzoate](/img/structure/B322751.png)
![Methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate](/img/structure/B322754.png)
![Ethyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B322755.png)
![N-[(2,5-dimethylphenyl)carbamothioyl]butanamide](/img/structure/B322756.png)
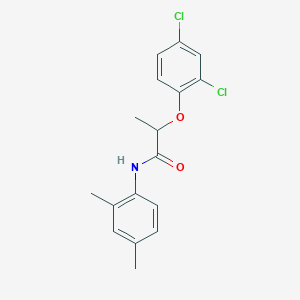
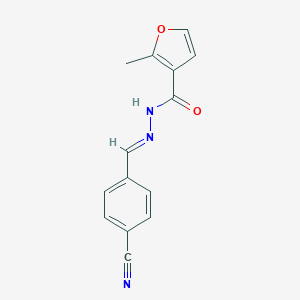
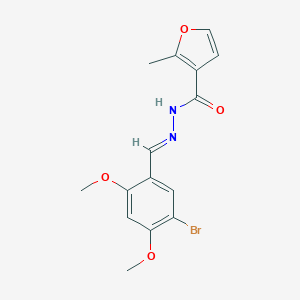
![N-(2-chlorophenyl)-4-[2-(3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]-4-oxobutanamide](/img/structure/B322765.png)
![N-(2-chlorophenyl)-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B322769.png)
